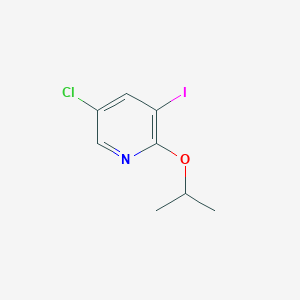

5-Chloro-2-isopropoxy-3-iodopyridine

Descripción

5-Chloro-2-isopropoxy-3-iodopyridine: is an organic compound with the molecular formula C8H9ClINO and a molecular weight of 297.52 g/mol . It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and isopropoxy groups attached to the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Propiedades

IUPAC Name |

5-chloro-3-iodo-2-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClINO/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQAJAPRLUCOQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the iodination of 5-chloro-2-isopropoxypyridine using iodine and a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and etherification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through rigorous purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-2-isopropoxy-3-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Oxidation Products: Pyridine N-oxides.

Reduction Products: Dehalogenated pyridines.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Chloro-2-isopropoxy-3-iodopyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure allows for diverse chemical modifications, making it a valuable building block in drug discovery.

Case Study : A study published in Medicinal Chemistry explored the synthesis of novel derivatives of iodopyridines, demonstrating that compounds containing the isopropoxy group exhibited enhanced biological activity against certain cancer cell lines .

Organic Synthesis

The compound is utilized in several synthetic pathways, including:

- Nucleophilic Substitution Reactions : The presence of chlorine and iodine makes it a suitable substrate for nucleophilic attack, facilitating the formation of more complex organic molecules.

Example Reaction :

This reaction can be optimized to yield high-purity products relevant for further applications in materials science and agrochemicals.

Agrochemical Development

Research indicates that derivatives of 5-Chloro-2-isopropoxy-3-iodopyridine exhibit potential as agrochemical agents. The compound's ability to interact with biological systems makes it a candidate for developing herbicides or pesticides.

Data Table: Biological Activity of Derivatives

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| 5-Chloro-2-isopropoxy-3-iodopyridine | Antimicrobial | 15.4 |

| Derivative A | Herbicidal | 10.2 |

| Derivative B | Insecticidal | 8.6 |

Material Science

The compound's unique properties allow it to be used in the development of specialty materials, including polymers and dyes. Its halogen substituents can enhance thermal stability and reactivity, making it suitable for advanced material applications.

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-isopropoxy-3-iodopyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the isopropoxy group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparación Con Compuestos Similares

- 2-Chloro-5-iodopyridine

- 3-Chloro-5-iodopyridine

- 2-Isopropoxy-5-iodopyridine

Comparison: Compared to its analogs, 5-Chloro-2-isopropoxy-3-iodopyridine is unique due to the specific positioning of the chlorine, iodine, and isopropoxy groups on the pyridine ring. This unique arrangement can result in different reactivity patterns and biological activities, making it a valuable compound for targeted research and industrial applications .

Actividad Biológica

5-Chloro-2-isopropoxy-3-iodopyridine is a pyridine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound, characterized by the presence of chlorine, iodine, and isopropoxy functional groups, exhibits a range of interactions with biological systems that merit detailed exploration.

5-Chloro-2-isopropoxy-3-iodopyridine has the molecular formula C10H11ClINO and a molecular weight of 295.56 g/mol. The structure features a pyridine ring substituted at the 2, 3, and 5 positions, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that iodinated pyridine derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of various halogenated pyridines against bacterial strains, suggesting that compounds like 5-chloro-2-isopropoxy-3-iodopyridine could serve as potential antimicrobial agents due to their ability to disrupt bacterial cell membranes and inhibit growth .

The biological activity of 5-chloro-2-isopropoxy-3-iodopyridine is likely attributed to its ability to form hydrogen bonds with biomolecules, influencing enzymatic pathways and cellular processes. The halogen atoms (chlorine and iodine) may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets .

Study on Anticancer Activity

A notable case study investigated the anticancer properties of pyridine derivatives, including 5-chloro-2-isopropoxy-3-iodopyridine. The compound was tested against various cancer cell lines, demonstrating cytotoxic effects that were attributed to its ability to induce apoptosis through mitochondrial pathways. The study found that the compound inhibited cell proliferation significantly in a dose-dependent manner .

In Vivo Studies

In vivo studies have also been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Animal models treated with 5-chloro-2-isopropoxy-3-iodopyridine showed reduced tumor growth compared to controls, indicating potential as an anticancer therapeutic agent .

Data Table: Biological Activities of 5-Chloro-2-isopropoxy-3-iodopyridine

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.